Di-tert-butyl azodicarboxylate

Catalog No.
S576937
CAS No.
870-50-8
M.F
C₁₀H₁₈N₂O₄
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl azodicarboxylate

CAS Number

870-50-8

Product Name

Di-tert-butyl azodicarboxylate

IUPAC Name

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate

Molecular Formula

C₁₀H₁₈N₂O₄

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+

InChI Key

QKSQWQOAUQFORH-VAWYXSNFSA-N

SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C

Synonyms

Azodicarboxylic Acid Di-tert-butyl Ester; Bis(1,1-dimethylethyl)azodicarboxylate; DBAD; Di-tert-butyl Azodicarboxylate; Di-tert-butyl Azodiformate; Di-tert-butyl Diazodicarboxylate; NSC 109889

Canonical SMILES

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C

Organic Synthesis

  • As a coupling agent: DTBAD acts as a versatile coupling agent in organic synthesis, particularly in the formation of carbon-carbon (C-C) bonds. It facilitates the reaction between carboxylic acids and amines to form amides, a key functional group in many organic molecules. This application is well-established and documented in various scientific publications [, ].
  • In cycloaddition reactions: DTBAD participates in cycloaddition reactions, where two molecules combine to form a cyclic structure. For example, it is employed in the synthesis of heterocycles, which are organic compounds containing atoms like nitrogen, oxygen, or sulfur in their ring structures [].

Polymer Chemistry

  • As a free radical initiator: DTBAD serves as a free radical initiator in the polymerization process. It decomposes upon heating, generating free radicals that initiate the formation of polymer chains. This property makes it valuable in the synthesis of various polymers, including polyesters and polyurethanes [].

Material Science

  • In the preparation of functional materials: DTBAD is utilized in the preparation of functional materials with specific properties. For instance, it is involved in the synthesis of conducting polymers, which have the ability to conduct electricity [].

Di-tert-butyl azodicarboxylate is a chemical compound with the molecular formula C₁₀H₁₈N₂O₄ and a molecular weight of 230.26 g/mol. It is commonly used as a reagent in organic synthesis, particularly in Mitsunobu reactions, which facilitate the formation of carbon-nitrogen bonds. The compound appears as yellow crystals or a crystalline powder, with a melting point ranging from 89 to 92 °C. Its structure features two tert-butyl groups attached to an azodicarboxylate moiety, making it an acid-labile reagent that allows for the facile isolation of reaction products .

In the Mitsunobu reaction, DtBAD undergoes a series of steps to activate the carboxylic acid component and facilitate the nucleophilic attack by the alcohol. The bulky tert-butyl groups on DtBAD are believed to play a role in stabilizing the intermediate species formed during the reaction cycle [].

DtBAD is a potential irritant and may cause skin or eye irritation upon contact. It is also flammable and should be handled with care. When working with DtBAD, it's crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood due to its potential health hazards [].

  • Mitsunobu Reaction: It serves as a key reagent for this reaction, enabling the conversion of alcohols into nucleophiles that can react with electrophiles .
  • Electrophilic Amination: The compound is involved in the electrophilic amination of beta-keto esters, facilitated by chiral catalysts .
  • Hydrazination: It acts as a precursor for the synthesis of acyl hydrazinedicarboxylates through photoorganocatalytic methods .
  • Stereoselective Reactions: Di-tert-butyl azodicarboxylate is also employed in stereoselective reactions such as N-acyliminium-mediated cyclization and enolate amination .

Di-tert-butyl azodicarboxylate can be synthesized through several methods:

  • Direct Azidation: The compound can be prepared by reacting tert-butyl alcohol with an appropriate azide under acidic conditions.
  • Condensation Reactions: It may also be synthesized via condensation reactions involving di-tert-butyl malonate and hydrazine derivatives, followed by oxidation to form the azo linkage.
  • Photoorganocatalytic Methods: Recent advancements have introduced photoorganocatalytic techniques that utilize light to facilitate the formation of the compound from simpler precursors .

Di-tert-butyl azodicarboxylate has several applications in organic synthesis:

  • Reagent in Organic Chemistry: It is widely used in Mitsunobu reactions and other coupling reactions to form complex organic molecules.
  • Synthesis of Peptidomimetics: The compound serves as a starting material for synthesizing peptidomimetic compounds and other biologically relevant molecules .
  • Asymmetric Catalysis: It plays a role in asymmetric Friedel-Crafts amination, contributing to the development of chiral compounds .

Research on interaction studies involving di-tert-butyl azodicarboxylate mainly focuses on its reactivity with various nucleophiles and electrophiles during synthetic processes. The compound's ability to facilitate carbon-nitrogen bond formation makes it a valuable reagent for exploring new synthetic pathways and optimizing reaction conditions .

Di-tert-butyl azodicarboxylate shares similarities with other azodicarboxylic compounds, particularly:

Compound NameStructure TypeUnique Features
Diethyl azodicarboxylateEthyl estersMore volatile; less stable than di-tert-butyl
Diisopropyl azodicarboxylateIsopropyl estersIncreased steric hindrance; different reactivity
Diacetone azodicarboxylateAcetone-derivedUsed in different catalytic applications

Di-tert-butyl azodicarboxylate is unique due to its solid state at room temperature and enhanced stability compared to its ethyl counterpart, making it advantageous for certain reactions where handling ease and storage are critical .

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 6 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 49 of 55 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

870-50-8

Wikipedia

Tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate

Dates

Modify: 2023-08-15

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